MLN0905

Catalog No.
S535813
CAS No.
1228960-69-7
M.F
C24H25F3N6S
M. Wt
486.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MLN0905

CAS Number

1228960-69-7

Product Name

MLN0905

IUPAC Name

2-[[5-[3-(dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione

Molecular Formula

C24H25F3N6S

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C24H25F3N6S/c1-14-19(9-15(12-28-14)5-4-8-33(2)3)31-23-29-13-16-10-21(34)30-20-11-17(24(25,26)27)6-7-18(20)22(16)32-23/h6-7,9,11-13H,4-5,8,10H2,1-3H3,(H,30,34)(H,29,31,32)

InChI Key

CODBZFJPKJDNDT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=N1)CCCN(C)C)NC2=NC=C3CC(=S)NC4=C(C3=N2)C=CC(=C4)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

MLN0905; MLN 0905; MLN-0905.

Canonical SMILES

CC1=C(C=C(C=N1)CCCN(C)C)NC2=NC=C3CC(=S)NC4=C(C3=N2)C=CC(=C4)C(F)(F)F

Description

The exact mass of the compound 2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione is 486.18135 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Target and Mechanism of Action

MLN0905 is a potent inhibitor of Polo-like kinase 1 (PLK1), an enzyme that plays a critical role in cell division []. By specifically binding to the ATP-binding pocket of PLK1, MLN0905 disrupts its activity, leading to cell cycle arrest and ultimately cell death in cancer cells []. This makes MLN0905 a promising candidate for cancer therapy.

Anti-Cancer Properties

Research has shown that MLN0905 exhibits anti-cancer activity in various cancer cell lines, including those derived from breast, colon, and lung cancers [, ]. Studies have demonstrated that MLN0905 can induce cell cycle arrest, mitotic catastrophe, and apoptosis (programmed cell death) in cancer cells [, ].

Clinical Trials

MLN0905 has been investigated in several clinical trials for the treatment of different cancers []. While some early-stage trials showed promising results, later-stage trials did not meet their primary endpoints []. Further research is needed to determine the optimal use of MLN0905 in cancer treatment, potentially in combination with other therapies.

MLN0905 is a small-molecule inhibitor specifically targeting Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in cell division and the regulation of the cell cycle. This compound has garnered attention for its potential therapeutic applications in oncology, particularly due to its ability to inhibit tumor cell proliferation. MLN0905 is characterized by its benzolactam structure, which contributes to its potency and selectivity against PLK1 .

The primary chemical reaction associated with MLN0905 involves its interaction with PLK1, leading to the inhibition of kinase activity. The compound exhibits an IC50 value of approximately 2 nM, indicating high potency in obstructing PLK1's function. This inhibition results in cell cycle arrest, particularly at the G2/M transition phase, and affects downstream signaling pathways that are critical for mitosis .

MLN0905 demonstrates significant biological activity in various cancer cell lines, including those derived from diffuse large B-cell lymphoma and colorectal cancer. The compound induces cellular senescence and apoptosis in these cells, effectively reducing their proliferation rates. Notably, MLN0905 has been shown to decrease the phosphorylation of histone H3 at serine 10, a marker indicative of mitotic progression, thereby confirming its role in disrupting normal cell cycle dynamics .

Interaction studies involving MLN0905 have revealed its capacity to synergize with other chemotherapeutic agents. For instance, when combined with inhibitors targeting different pathways, MLN0905 has been shown to enhance antitumor effects significantly. Furthermore, studies have indicated that MLN0905 can induce specific signaling cascades that lead to increased sensitivity of cancer cells to apoptosis .

Several compounds share structural or functional similarities with MLN0905, particularly those designed as PLK1 inhibitors. Here are some notable examples:

Compound NameStructure TypeIC50 (nM)Unique Features
BI 2536Small Molecule2-10First-in-class PLK1 inhibitor; broad-spectrum activity against various cancers .
GSK461364Small Molecule0.8Selectively inhibits PLK1; shows efficacy in solid tumors .
ON01910.NaSmall Molecule10-20Dual action on PLK1 and other kinases; potential for broader therapeutic applications .

MLN0905 stands out due to its high selectivity for PLK1 and its favorable pharmacokinetic properties, making it a strong candidate for further clinical development compared to other inhibitors.

Purity

>98%

XLogP3

4.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

486.18135048 g/mol

Monoisotopic Mass

486.18135048 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

MLN0905

Dates

Modify: 2023-08-15
1: Shi JQ, Lasky K, Shinde V, Stringer B, Qian MG, Liao D, Liu R, Driscoll D, Nestor MT, Amidon BS, Rao Y, Duffey MO, Manfredi MG, Vos TJ, Amore ND, Hyer ML. MLN0905, a Small-Molecule PLK1 Inhibitor, Induces Antitumor Responses in Human Models of Diffuse Large B-cell Lymphoma. Mol Cancer Ther. 2012 Sep;11(9):2045-53. Epub 2012 May 18. PubMed PMID: 22609854.
2: Duffey MO, Vos TJ, Adams R, Alley J, Anthony J, Barrett C, Bharathan I, Bowman D, Bump NJ, Chau R, Cullis C, Driscoll DL, Elder A, Forsyth N, Frazer J, Guo J, Guo L, Hyer ML, Janowick D, Kulkarni B, Lai SJ, Lasky K, Li G, Li J, Liao D, Little J, Peng B, Qian MG, Reynolds DJ, Rezaei M, Scott MP, Sells TB, Shinde V, Shi QJ, Sintchak MD, Soucy F, Sprott KT, Stroud SG, Nestor M, Visiers I, Weatherhead G, Ye Y, D'Amore N. Discovery of a potent and orally bioavailable benzolactam-derived inhibitor of Polo-like kinase 1 (MLN0905). J Med Chem. 2012 Jan 12;55(1):197-208. Epub 2011 Dec 5. PubMed PMID: 22070629.

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